![molecular formula C15H30O4 B12563510 {2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol CAS No. 143458-58-6](/img/structure/B12563510.png)
{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol is an organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol typically involves the reaction of 2-methyl-1,3-dioxolane with an octyloxyethyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the octyloxyethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted dioxolane derivatives.
Scientific Research Applications
{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol involves its interaction with specific molecular targets and pathways. The dioxolane ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The octyloxyethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
2-Methyl-1,3-dioxolane: A simpler analog without the octyloxyethyl group.
2-Octyloxyethanol: Lacks the dioxolane ring but contains the octyloxyethyl group.
Comparison:
Chemical Properties: The combination of the dioxolane ring and the octyloxyethyl group enhances the compound’s reactivity and potential for diverse chemical transformations.
Properties
CAS No. |
143458-58-6 |
|---|---|
Molecular Formula |
C15H30O4 |
Molecular Weight |
274.40 g/mol |
IUPAC Name |
[2-methyl-2-(2-octoxyethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C15H30O4/c1-3-4-5-6-7-8-10-17-11-9-15(2)18-13-14(12-16)19-15/h14,16H,3-13H2,1-2H3 |
InChI Key |
PJAQUFASSQPKJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCCC1(OCC(O1)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


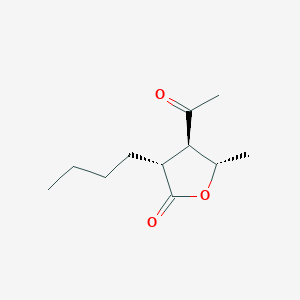
![(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4'-bipiperidin]-1'-yl)(2-chlorophenyl)methanone](/img/structure/B12563435.png)
![N-[3-(4-Chlorophenyl)acryloyl]benzamide](/img/structure/B12563442.png)

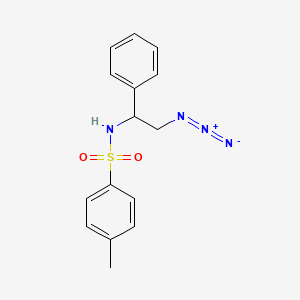
![5-Methyl-2-phenylfuro[3,2-b]pyridine](/img/structure/B12563464.png)
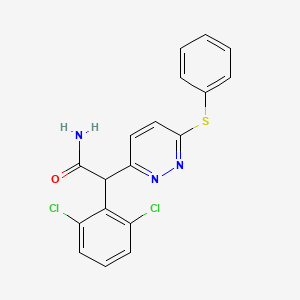
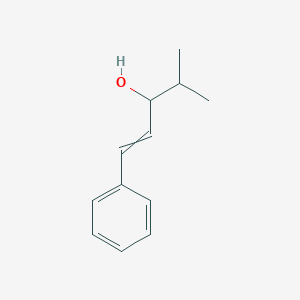
![Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate](/img/structure/B12563482.png)
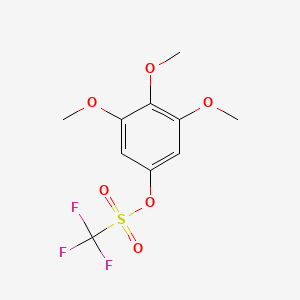
![Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B12563506.png)
![Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-](/img/structure/B12563513.png)
![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide](/img/structure/B12563519.png)
